2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a trifluoromethyl group and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups onto the benzimidazole core.
Scientific Research Applications
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes that exhibit unique chemical and biological properties . Additionally, its trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(m-tolyl)-4-(trifluoromethyl)-1H-imidazole
- 2-(m-Tolyl)-4-(trifluoromethyl)-1H-imidazole
- Phenanthroimidazole derivatives
Uniqueness
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. The presence of both the trifluoromethyl and m-tolyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11F3N2 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c1-9-3-2-4-10(7-9)14-19-12-6-5-11(15(16,17)18)8-13(12)20-14/h2-8H,1H3,(H,19,20) |
InChI Key |
GMTAITROIZQHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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